Z-Phg-OH Z-Phg-OH
Brand Name: Vulcanchem
CAS No.: 53990-33-3
VCID: VC21545933
InChI: InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol

Z-Phg-OH

CAS No.: 53990-33-3

Cat. No.: VC21545933

Molecular Formula: C16H15NO4

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

Z-Phg-OH - 53990-33-3

CAS No. 53990-33-3
Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
IUPAC Name (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1
Standard InChI Key RLDJWBVOZVJJOS-AWEZNQCLSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O

Chemical Identity and Structure

Nomenclature and Identifiers

Z-Phg-OH is identified through various systematic and common names in chemical databases. The compound is officially registered with CAS number 53990-33-3 and possesses the molecular formula C16H15NO4 . The IUPAC name for this compound is (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid, though it is commonly referenced in scientific literature by several synonyms . The compound's InChIKey identifier is RLDJWBVOZVJJOS-AWEZNQCLSA-N, which serves as a unique digital representation for database searches and identification .

A comprehensive list of identifiers and synonyms is presented in Table 1:

Identifier TypeValue
CAS Number53990-33-3
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
IUPAC Name(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid
Common SynonymsZ-L-phenylglycine, Cbz-L-Phg-OH, N-CBZ-L-Phg-OH
InChIKeyRLDJWBVOZVJJOS-AWEZNQCLSA-N
MDL NumberMFCD00077033
SMILESC1=CC=C(C=C1)COC(=O)NC@@HC(=O)O

Structural Characteristics

The molecular structure of Z-Phg-OH features several distinctive components that define its chemical behavior. Structurally, it contains two aromatic rings: one belonging to the phenylglycine core and another from the benzyloxycarbonyl (Z or Cbz) protecting group . The compound possesses a central chiral carbon attached to a phenyl group, a protected amino group, and a carboxylic acid moiety .

The Z (benzyloxycarbonyl) protecting group is connected to the amino function of phenylglycine through a carbamate linkage, which provides stability under various reaction conditions while remaining selectively cleavable when needed . This structural arrangement is critical for its function in peptide synthesis, where controlled reactivity is essential.

Stereochemical Properties

Z-Phg-OH possesses a stereogenic center at the α-carbon of the amino acid portion, specifically configured in the S-conformation as indicated by its official designation as a derivative of L-phenylglycine . This stereochemical configuration is crucial for its biological recognition and activity in pharmaceutical applications. The notation in the SMILES representation ([C@@H]) confirms the S-configuration at this chiral center .

The retention of this stereochemical integrity is essential during synthetic procedures, as the chirality directly influences the three-dimensional structure and biological activity of peptides and pharmaceuticals in which Z-Phg-OH is incorporated.

Physical and Chemical Properties

Physical State and Appearance

Z-Phg-OH appears as a white to off-white crystalline powder at room temperature . The compound's appearance is characteristic of many protected amino acids, with its crystalline nature contributing to its stability during storage and handling. The physical form allows for relatively easy measurement and incorporation into synthetic procedures.

Thermal Properties

The thermal characteristics of Z-Phg-OH are important considerations for its storage, handling, and application in various synthetic procedures. The compound exhibits a defined melting point range of 131.0 to 135.0 °C, which is relatively high compared to many organic compounds, indicating strong intermolecular forces in its crystal structure .

Additional thermal property data is summarized in Table 2:

PropertyValueDetermination Method
Melting Point131.0 to 135.0 °CExperimental
Boiling Point495.3±45.0 °CPredicted
DecompositionNot specified in literature-

The relatively high boiling point (495.3±45.0 °C, predicted) suggests that the compound has limited volatility at normal laboratory conditions . This thermal stability is advantageous for many chemical reactions that require moderate heating.

Solubility and Related Properties

Z-Phg-OH demonstrates limited solubility in common organic solvents, which affects its handling in laboratory and industrial settings. According to experimental data, it is slightly soluble in dimethyl sulfoxide (DMSO) and ethanol . This solubility profile is typical for many N-protected amino acids, which tend to have limited water solubility but increased solubility in polar organic solvents.

The compound has a predicted density of 1.275±0.06 g/cm³, which is within the expected range for crystalline organic compounds with aromatic constituents . The predicted pKa value of 3.49±0.10 indicates that the carboxylic acid group is moderately acidic, which influences its reactivity in various chemical transformations .

Table 3: Physicochemical Properties of Z-Phg-OH

PropertyValueDetermination Method
Density1.275±0.06 g/cm³Predicted
pKa3.49±0.10Predicted
SolubilitySlightly soluble in DMSO and ethanolExperimental
Hydrogen Bond Donors2Computed
Hydrogen Bond Acceptors4Computed
Rotatable Bond Count6Computed
XLogP3-AA2.7Computed

The compound's XLogP3-AA value of 2.7 suggests moderate lipophilicity, which influences its cell permeability and potential drug-like properties in pharmaceutical applications .

Synthesis and Preparation

Industrial Production

Z-Phg-OH is produced commercially for use in peptide synthesis and pharmaceutical development. Industrial production methods likely follow similar principles to laboratory-scale synthesis but with optimized conditions for larger scales and potential continuous flow processes to improve efficiency and yield .

Quality control for commercial production typically involves various analytical techniques to ensure purity, including high-performance liquid chromatography (HPLC), melting point determination, optical rotation measurement, and spectroscopic methods to confirm structural integrity .

Applications and Uses

Pharmaceutical Applications

Z-Phg-OH serves as an important intermediate in the synthesis of pharmaceutical compounds. Notable among its applications is its use in the synthesis of Asimadoline Hydrochloride (A788250), a kappa-opioid receptor agonist developed for the treatment of Irritable Bowel Syndrome (IBS) . This application highlights the compound's importance in the development of drugs targeting disorders associated with pain and altered bowel function.

The stereochemical purity of Z-Phg-OH is critical in pharmaceutical applications, as the biological activity of the final drug compounds depends on their precise three-dimensional structure. The L-configuration (S-stereochemistry) present in Z-Phg-OH is often essential for proper receptor binding and biological effect in the resulting pharmaceuticals .

Peptide Synthesis Applications

Z-Phg-OH is specifically suited for solution-phase peptide synthesis, as indicated in the literature . In peptide synthesis, the benzyloxycarbonyl (Z) group serves as a temporary protecting group for the amino function, preventing unwanted side reactions during peptide bond formation. The Z group can be selectively removed under specific conditions (typically hydrogenolysis or strong acidic conditions) once the desired peptide bonds have been formed.

The incorporation of phenylglycine residues into peptides can impart specific conformational properties and binding characteristics, making Z-Phg-OH a valuable building block for creating peptides with tailored biological activities. Additionally, the phenyl group at the α-carbon can contribute to enhanced stability against enzymatic degradation in certain peptide sequences.

Other Research Applications

Beyond its direct applications in pharmaceuticals and peptide synthesis, Z-Phg-OH likely serves as a useful chiral building block in asymmetric synthesis and as a model compound for studying various organic reactions. Its well-defined stereochemistry makes it valuable for developing stereoselective synthetic methodologies and investigating reaction mechanisms.

The compound may also find utility in the development of enzyme inhibitors, as the phenylglycine motif is present in several biologically active compounds that interact with enzymatic systems.

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